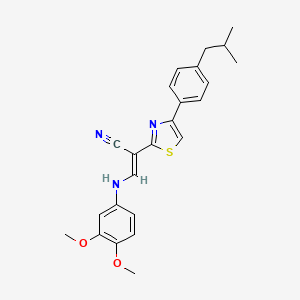

![molecular formula C6H3IN2OS B2506746 6-碘噻吩[2,3-d]嘧啶-4(3H)-酮 CAS No. 1378867-62-9](/img/structure/B2506746.png)

6-碘噻吩[2,3-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

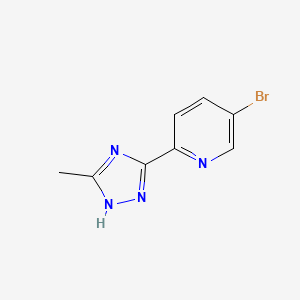

6-iodothieno[2,3-d]pyrimidin-4(3H)-one is a compound that belongs to the class of thienopyrimidinones, which are heterocyclic compounds containing a fused thieno[2,3-d]pyrimidine ring system. This compound is of interest due to its potential pharmacological properties and as a key intermediate in the synthesis of various biologically active molecules.

Synthesis Analysis

The synthesis of thienopyrimidinones can be achieved through various methods. One approach involves the aza-Wittig reaction, which is a versatile method for constructing nitrogen-containing heterocycles. For instance, the synthesis of 5,6-dihydrothieno[3',2':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones was reported using an aza-Wittig reaction followed by a reaction with amines, phenols, or alcohols in the presence of a catalytic amount of sodium ethoxide or solid potassium carbonate . Similarly, 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones were synthesized via an aza-Wittig reaction, followed by treatment with amines or phenols . These methods could potentially be adapted for the synthesis of 6-iodothieno[2,3-d]pyrimidin-4(3H)-one by incorporating an appropriate iodine-containing precursor.

Molecular Structure Analysis

The molecular structure of thienopyrimidinones is characterized by the presence of a fused ring system that can influence the electronic and steric properties of the molecule. The regiochemistry of related compounds has been established by NMR and X-ray crystallography, which are crucial techniques for determining the structure of such heterocycles . X-ray analysis has confirmed the structure of various substituted thienopyrimidinones, indicating the potential for detailed structural analysis of 6-iodothieno[2,3-d]pyrimidin-4(3H)-one .

Chemical Reactions Analysis

Thienopyrimidinones can undergo various chemical reactions due to their reactive sites, such as the nitrogen atoms in the pyrimidine ring and the potential for substitution at different positions. For example, pyrido[2,3-d]pyrimidines were synthesized from reactions involving amino pyrimidines and chlorovinyl aldehyde or ketoaldehyde . The reactivity of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones towards reagents like formamide, carbon disulfide, and urea has been studied, showing the potential for diverse chemical transformations . These reactions could be explored for 6-iodothieno[2,3-d]pyrimidin-4(3H)-one to develop new derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidinones are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and stability. For instance, the introduction of an iodine atom in the 6-position of thieno[2,3-d]pyrimidin-4(3H)-one could impact its reactivity and interaction with biological targets. The antimicrobial activity of related compounds has been observed, suggesting that 6-iodothieno[2,3-d]pyrimidin-4(3H)-one could also exhibit such properties . Additionally, the analgesic and anti-inflammatory activities of 4-substituted derivatives have been reported, which could be relevant for the pharmacological profiling of 6-iodothieno[2,3-d]pyrimidin-4(3H)-one .

科学研究应用

催化和合成

嘧啶衍生物,包括与6-碘噻吩[2,3-d]嘧啶-4(3H)-酮相关的衍生物,已被广泛研究其合成应用。例如,混合催化剂已被用于合成吡喃嘧啶骨架,展示了它们在广泛的合成应用和生物可用性方面的优势。这些研究突出了在合成具有潜在药用和制药应用的嘧啶衍生物时使用各种催化剂,如有机催化剂、金属催化剂和绿色溶剂(Parmar, Vala, & Patel, 2023)。

药物化学

嘧啶衍生物以其广泛的药理效应而闻名。它们的抗炎特性被归因于它们对关键炎症介质的抑制反应,展示了它们作为抗炎剂的潜力(Rashid et al., 2021)。此外,嘧啶衍生物的结构活性关系(SAR)研究表明它们作为抗阿尔茨海默病药物的潜力,为开发针对神经系统疾病的治疗药物提供了重要途径(Das et al., 2021)。

光电材料

对喹唑啉和嘧啶的研究已扩展到光电材料领域。功能化的嘧啶衍生物已被探索其在电子器件、发光元件和光电转换元件中的应用。这一研究领域强调了将嘧啶片段纳入π-扩展共轭系统中以创造具有潜在应用于有机发光二极管(OLEDs)和染料敏化太阳能电池的新型光电材料的价值(Lipunova et al., 2018)。

作用机制

Target of Action

The primary targets of 6-iodothieno[2,3-d]pyrimidin-4(3H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are responsible for causing tuberculosis, a serious infectious disease.

Mode of Action

It has been observed that the compound exhibits significantantimycobacterial activity . This suggests that it interacts with its targets in a way that inhibits their growth or survival.

Biochemical Pathways

Given its antimycobacterial activity, it likely interferes with essential metabolic pathways in mycobacteria .

Pharmacokinetics

The compound’s significant antimycobacterial activity suggests that it is able to reach its targets in effective concentrations .

Result of Action

The result of the action of 6-iodothieno[2,3-d]pyrimidin-4(3H)-one is the inhibition of the growth or survival of Mycobacteria . This makes it a potential candidate for the development of new antitubercular agents.

安全和危害

The safety information for 6-Iodothieno[2,3-d]pyrimidin-4(3H)-one indicates that it is classified under the GHS07 pictogram with the signal word “Warning”. The hazard statements include H315 and H319. The precautionary statements include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 .

未来方向

属性

IUPAC Name |

6-iodo-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3IN2OS/c7-4-1-3-5(10)8-2-9-6(3)11-4/h1-2H,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYGTSPBLUKQIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1C(=O)NC=N2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3IN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine](/img/no-structure.png)

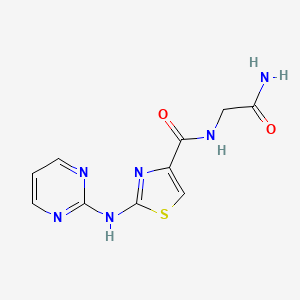

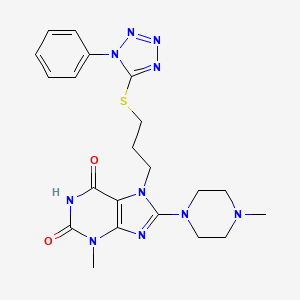

![4-[4-(Benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2506679.png)

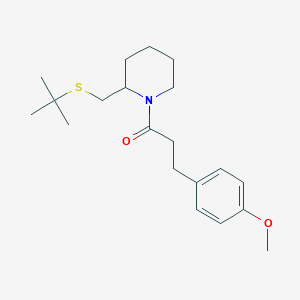

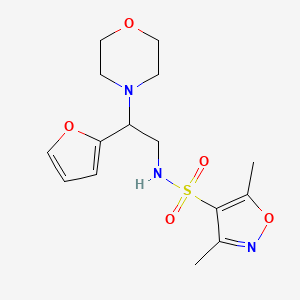

![6-ethyl 3-methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2506681.png)

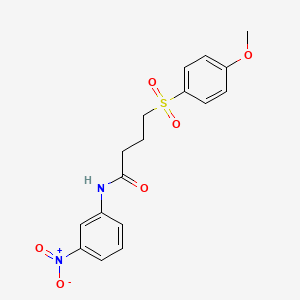

![6-chloro-N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]pyridine-3-sulfonamide](/img/structure/B2506682.png)

![4-bromo-5-[[2-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenoxy]methyl]-1-methyl-2-phenylpyrazol-3-one](/img/structure/B2506683.png)

![5-(4-chlorophenyl)-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}pyrimidine](/img/structure/B2506685.png)

![6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2506686.png)